
4-Cyanopyridine N-oxide
Overview
Description
4-Cyanopyridine N-oxide (CAS: 14906-59-3) is a pyridine derivative characterized by a cyano group at the 4-position and an N-oxide functional group. Its molecular structure (C₆H₄N₂O) features a planar pyridine ring with a cyano substituent slightly angled (2.7°) relative to the ring plane . The compound is synthesized via oxidation of 4-cyanopyridine or through cycloaddition reactions, as seen in its use to form tetrazolate ligands .
Key applications include:
- Coordination Chemistry: Acts as a ligand in luminescent lanthanide complexes and 1D polymeric structures (e.g., [Mn(L)₂(N(CN)₂)₂], L = this compound) .
- Organic Synthesis: Serves as a precursor for trifluoromethoxylation reagents (e.g., 4-cyano-N-trifluoromethoxypyridinium salt) and intermediates in pharmaceuticals like Clazosentan .
- Material Science: Enhances electrodeposition of nanocrystalline Al-Mn coatings in ionic liquids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanopyridine N-oxide can be synthesized through the oxidation of 4-cyanopyridine using oxidizing agents such as hydrogen peroxide or peracids. One common method involves the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent. This method is efficient and environmentally friendly, providing high yields of the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts. This method is preferred due to its mild reaction conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanopyridine N-oxide undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form other derivatives.
Reduction: The compound can be reduced to 4-cyanopyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the N-oxide group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and sodium percarbonate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Further oxidized pyridine derivatives.
Reduction: 4-Cyanopyridine.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Cyanopyridine N-oxide serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows it to participate in various chemical reactions, making it valuable for developing new drugs.
Case Study: Synthesis of Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, compounds synthesized from this precursor have shown efficacy against bacterial strains, suggesting potential applications in antibiotic development .
Coordination Chemistry
The compound is widely used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and materials science.
Case Study: Formation of Lanthanide Complexes
Eliseeva et al. demonstrated the synthesis of dimeric lanthanide complexes using this compound, which exhibited luminescent properties. These complexes are promising for applications in electroluminescent devices .
Material Science
This compound is utilized in the development of advanced materials, including polymers and nanomaterials. Its ability to form stable coordination complexes enhances the properties of these materials.
Case Study: Supramolecular Polymers
Research by Yang et al. reported the formation of metal-organic coordination polymers using this compound as a ligand. These polymers demonstrated unique structural and functional properties that are beneficial for applications in sensors and catalysis .
Thermodynamic Studies
The thermodynamic properties of this compound have been extensively studied, providing insights into its stability and reactivity under various conditions.
Mechanism of Action
The mechanism of action of 4-Cyanopyridine N-oxide involves its ability to act as a ligand, forming complexes with metal ions. The nitrogen and oxygen atoms in the N-oxide group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This property is exploited in various catalytic and synthetic applications .
Comparison with Similar Compounds
Structural and Electronic Properties
Crystal Structure and Bonding
The compound crystallizes in a monoclinic system with weak intermolecular C–H···O/N interactions stabilizing the lattice . The N-O bond dissociation enthalpy (BDE) is critical to its reactivity:
Compound | B3LYP/6-31G* (kcal/mol) | M06/6-311G+(d,p) (kcal/mol) | Experimental (kcal/mol) |
---|---|---|---|
2-Carboxylpyridine N-oxide | 65.9 | 64.3 | 62.0 |
4-Cyanopyridine N-oxide | 63.5 | 63.1 | 62.1 |
This compound exhibits lower BDE compared to carboxyl-substituted analogs, indicating reduced N-O bond strength and higher susceptibility to redox reactions .
Electrodeposition Additives
In Al-Mn coating deposition from EMIC-AlCl₃-MnCl₂ ionic liquids:
Additive | Coating Morphology | Grain Size | Corrosion Resistance (vs. Matte Coating) |
---|---|---|---|
None | Matte | Micron-sized | Baseline |
4-Hydroxypyridine | Matte | Micron-sized | Lower |
4-Picolinic Acid | Matte | Micron-sized | Lower |
4-Cyanopyridine | Mirror-bright | Nanocrystalline | 2× Higher |
4-Cyanopyridine adsorbs strongly on cathodes, inducing overpotential that promotes nucleation and inhibits grain growth, resulting in smooth, corrosion-resistant coatings .
Coordination Chemistry
Ligand Efficiency
- This compound: Forms stable Mn(II) complexes with dicyanamide bridges, showing weak antiferromagnetic interactions (J = -0.32 cm⁻¹) .
- 4-Pyridinecarbonitrile N-oxide : Used in Cd(II) tetrazolate frameworks, leveraging its dual coordination sites (O and N) .
- 2-Carboxylpyridine N-oxide : Less effective in luminescent materials due to steric hindrance from the carboxyl group.
Trifluoromethoxylation Reagents
Reagent | Yield (%) | Thermal Stability | Applications |
---|---|---|---|
4-Cyano-N-trifluoromethoxypyridinium salt | 63 | High (>150°C) | Photoredox C–H trifluoromethoxylation |
N-Trifluoromethoxypyridinium salts (non-cyano) | <50 | Moderate | Limited to electron-rich arenes |
The cyano group in this compound stabilizes the radical intermediate, enabling broader substrate scope .
Comparison with Other Pyridine N-Oxides
Biological Activity
4-Cyanopyridine N-oxide (4-CNpy) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
This compound has the molecular formula CHNO and is characterized by a pyridine ring with a cyano and an N-oxide functional group. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
4-CNpy exhibits notable antimicrobial properties. Studies have shown that derivatives of cyanopyridine, including 4-CNpy, demonstrate significant antibacterial activity against various pathogens. For instance, it has been reported to inhibit the growth of Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli through mechanisms involving disruption of quorum sensing pathways .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Pseudomonas aeruginosa | Low millimolar range | Quorum sensing inhibition |
Staphylococcus aureus | Low millimolar range | Disruption of cell membrane integrity |
Candida albicans | Low millimolar range | Disruption of cell wall synthesis |
Anticancer Activity
Research indicates that 4-CNpy may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing potential as a chemotherapeutic agent. The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining the effects of 4-CNpy on human leukemia cells, significant cytotoxicity was observed at concentrations above 10 µM. The study suggested that the compound induces apoptosis through ROS-mediated pathways, highlighting its potential as an anticancer drug .
The biological activity of 4-CNpy can be attributed to several mechanisms:
- Quorum Sensing Inhibition : The compound interferes with bacterial communication systems, reducing virulence and biofilm formation.
- Reactive Oxygen Species Generation : It can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Enzyme Inhibition : 4-CNpy acts as a bioisosteric replacement for carbonyl groups in enzyme inhibitors, enhancing their efficacy .
Structure-Activity Relationship (SAR)
The pharmacological effects of cyanopyridine derivatives are influenced by their structural characteristics. Modifications to the pyridine ring or functional groups can significantly alter their biological activity. For instance, the presence of electron-withdrawing groups enhances antimicrobial potency while potentially reducing cytotoxicity towards normal cells .
Table 2: Structure-Activity Relationship of Cyanopyridine Derivatives
Compound | Antimicrobial Activity | Cytotoxicity | Notes |
---|---|---|---|
This compound | High | Moderate | Effective against Gram-negative bacteria |
3-Cyanopyridine N-oxide | Moderate | High | Increased cytotoxicity observed |
2-Alanylpyridine N-oxide | Low | Low | Limited activity against tested pathogens |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-cyanopyridine N-oxide, and how can its purity be validated?
- Methodological Answer : this compound is commonly synthesized via cycloaddition reactions. For example, it can be generated from 4-cyanopyridine using CdCl₂ as a catalyst in aqueous NaN₃, forming intermediates like 5-(4-pyridyl N-oxide)tetrazolate (4-PTZ) . Purity validation typically involves nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and elemental analysis. For structural confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in crystallographic studies of its cadmium complexes .
Q. How should this compound be safely handled and stored in laboratory settings?
- Methodological Answer :
- Handling : Use respiratory protection (e.g., N95 masks) to avoid inhalation of dust or vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation .
- Storage : Keep in a tightly sealed container in a dry, well-ventilated area away from ignition sources. Monitor for moisture to prevent decomposition .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies absorption bands related to the N-oxide group and conjugated π-system. For example, this compound absorbs weakly in the visible region (>390 nm) .
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the pyridine ring structure, while ³¹P NMR is used in mechanistic studies involving phosphane intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the photodeoxygenation of this compound?
- Methodological Answer : Photodeoxygenation involves two hypothesized pathways:
- Photoisomerization : Generates unstable oxaziridine intermediates, which react with phosphanes (e.g., 3-methyl-1-phenyl-phospholane) to yield 4-cyanopyridine .
- Single Electron Transfer (SET) : Blue light irradiation triggers electron transfer from phosphanes to this compound, forming radical species (e.g., phosphoniumyl radical) .
- Validation : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulate ground/excited-state reactivity. Experimental validation includes UV-Vis spectroscopy and kinetic studies under controlled thermal/light conditions .
Q. How does steric hindrance influence the reactivity of this compound compared to its isomers?
- Methodological Answer : Steric effects significantly reduce reactivity in hydration reactions. For example, 4-cyanopyridine exhibits a 10⁷-fold lower reaction rate than 2-cyanopyridine when catalyzed by CeO₂ in water. Free energy surface calculations (via DFT-based molecular dynamics) reveal a 67 kJ/mol barrier for 4-cyanopyridine adsorption on CeO₂, attributed to unfavorable pyridine ring orientation .
Q. What computational tools are used to predict mutagenicity risks of aromatic N-oxides like this compound?
- Methodological Answer :
- (Q)SAR Models : Structure-activity relationship (SAR) fingerprinting assesses substructure alerts for DNA-reactive mutagenicity. For aromatic N-oxides, alerts are downgraded unless specific subclasses (e.g., quindioxin derivatives) show validated risks .
- Expert-Rule Systems : Tools like Leadscope integrate public/proprietary data to refine mutagenicity predictions, emphasizing electron-deficient aromatic systems .
Q. Data Contradictions and Resolution
Q. How can conflicting data on the thermal vs. photochemical reduction of this compound be resolved?
- Methodological Answer :
- Experimental Design : Compare reaction yields under dark/thermal (70°C) vs. blue-light conditions. For example, phosphane-mediated reduction of this compound produces 30–70% yields thermally but >90% under light, indicating photo-activation dominance .
- Kinetic Profiling : Use time-resolved spectroscopy (e.g., laser flash photolysis) to detect transient intermediates like oxaziridines, which are elusive in thermal pathways .
Q. Safety and Ecological Considerations
Q. What are the ecological risks of this compound, and how can its disposal be managed?
- Methodological Answer :
Properties
IUPAC Name |
1-oxidopyridin-1-ium-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCSFBSIWVBTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C#N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-59-3 | |
Record name | 4-Pyridinecarbonitrile, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14906-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanopyridine N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinecarbonitrile, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isonicotinonitrile 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.416 | |
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Retrosynthesis Analysis
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